![molecular formula C12H19NO3 B2679965 Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2411276-75-8](/img/structure/B2679965.png)

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

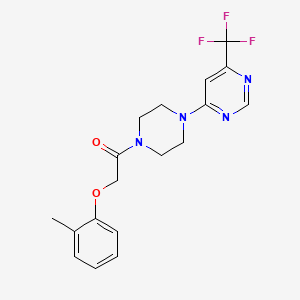

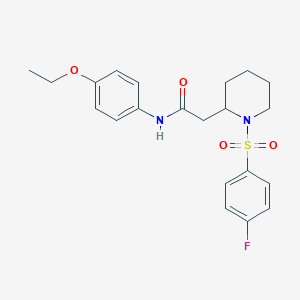

Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic lactam, which means that it has a unique ring structure that gives it interesting properties. In 5]octane-4-carboxylate.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research into tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate and related spirocyclic compounds focuses on their utility in synthesizing biologically active heterocyclic compounds. Moskalenko and Boev (2012) demonstrated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, highlighting a pathway to new potential bioactive molecules (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated by Moriguchi et al. (2014), using 1H NMR spectroscopy and X-ray diffraction analysis. This work provided insights into the crystal structure of cyclic amino acid esters, which are essential for developing pharmaceuticals and materials with specific optical properties (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

The photochemical and thermal rearrangement of oxaziridines derived from this compound analogs has been studied to understand the stereoelectronic effects influencing regioselectivity. Lattes et al. (1982) provided evidence supporting the stereoelectronic theory through the rearrangement of spirooxaziridines, contributing to the understanding of reaction mechanisms in organic synthesis (Lattes et al., 1982).

Drug Discovery and Development

Spirocyclic compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serve as precursors for developing novel compounds. Meyers et al. (2009) described synthetic routes to this compound, emphasizing its role in accessing chemical spaces complementary to traditional piperidine systems, thus aiding in the discovery of new drugs (Meyers et al., 2009).

Supramolecular Chemistry

Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, explored the relationship between molecular and crystal structures. This work highlighted the impact of substituents on supramolecular arrangements, contributing to the design of materials with specific physical properties (Graus et al., 2010).

作用機序

Target of action

The specific targets of “Tert-butyl 8-oxo-4-azaspiro[2Many spirocyclic compounds are known to interact with various enzymes and receptors due to their unique three-dimensional structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 8-oxo-4-azaspiro[2Its tert-butyl group might be cleaved under acidic or basic conditions to reveal a free carboxylic acid group.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate”. For instance, its storage temperature is recommended to be 2-8°C in a sealed and dry environment .

特性

IUPAC Name |

tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVXNPAPYWAJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C12CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2679892.png)

![N-cyclopropyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2679899.png)

![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2679900.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2679901.png)

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2679902.png)